1,2-Bis-(4-methyl-piperazin-1-yl)-ethane

Overview

Description

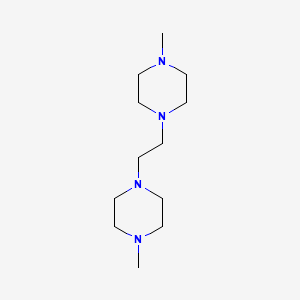

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, commonly known as BPEE, is a chemical compound that belongs to the class of piperazine derivatives. BPEE is a useful compound in scientific research, especially in the field of medicinal chemistry, due to its unique properties and potential applications.

Scientific Research Applications

Crystal Structure and Chemical Reactivity

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane and its derivatives have been studied for their crystal structure and chemical reactivity. A novel piperazine derivative was synthesized and characterized, revealing insights into its electrochemical properties, particularly in the detection of nitrite anions. The study found that the ligand exhibited high chemical reactivity and low kinetic stability, making it significant for applications in electrochemical recognition and sensing technologies (Ramdane et al., 2021).

Antitumor Activity

Piperazine derivatives, including those related to 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, have been evaluated for their potential in antitumor applications. Research has shown that specific derivatives can interact with DNA and exhibit antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Al-Soud & Al-Masoudi, 2004).

Antibacterial Efficacy

Studies on novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which are related to the 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane structure, have demonstrated significant antibacterial efficacies. These compounds were found effective against various bacterial strains, including E. coli and S. aureus, and were also noted for their biofilm inhibition activities, suggesting their potential use in treating bacterial infections (Mekky & Sanad, 2020).

Metal-Organic Complexes

The synthesis and properties of metal-organic complexes using bis-pyridyl-bis-amide ligands, which include derivatives of 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, have been explored. These complexes display diverse metal-organic networks and have been investigated for their fluorescence and photocatalytic properties, indicating their potential in materials science and catalysis (Lin et al., 2015).

Drug Binding Studies

Research has been conducted on the binding characteristics of piperazine derivatives to proteins like bovine serum albumin (BSA), providing insights into their pharmacokinetic mechanisms. Such studies are crucial for understanding the drug delivery and interaction processes in the body (Karthikeyan et al., 2015).

pH Buffering Agents

New bis-piperazine-type pH buffer agents, related to 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, have been synthesized and shown to have significant pH buffering ability. Their application in mammalian cell cultures demonstrates their importance in biotechnology and pharmaceutical research (Nagira et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with thyroid receptors . These receptors play a crucial role in maintaining metabolic homeostasis .

Mode of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds that interact with thyroid receptors can influence a variety of pathways, including those involved in cholesterol metabolism and lipolytic responses .

Result of Action

Similar compounds have been found to have significant effects on metabolic homeostasis .

properties

IUPAC Name |

1-methyl-4-[2-(4-methylpiperazin-1-yl)ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURKZLRVHBVHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626327 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane | |

CAS RN |

77267-14-2 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate](/img/structure/B3022973.png)

![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)

![2-[(4-methoxyphenoxy)methyl]benzoic Acid](/img/structure/B3022984.png)

![2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B3022995.png)